molecular formula C19H12F6O B8812738 1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one CAS No. 103836-73-3

1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one

Cat. No.: B8812738
CAS No.: 103836-73-3
M. Wt: 370.3 g/mol
InChI Key: OIUBVYQZMUKRRF-UHFFFAOYSA-N
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Properties

CAS No.

103836-73-3

Molecular Formula

C19H12F6O

Molecular Weight

370.3 g/mol

IUPAC Name

1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one

InChI

InChI=1S/C19H12F6O/c20-18(21,22)15-7-1-13(2-8-15)5-11-17(26)12-6-14-3-9-16(10-4-14)19(23,24)25/h1-12H

InChI Key

OIUBVYQZMUKRRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one typically involves the reaction of 4-trifluoromethylbenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through a double aldol condensation, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, facilitating various chemical transformations. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it an effective ligand for oxidative addition and reductive elimination reactions .

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenyl-1,4-pentadien-3-one: Similar structure but lacks the trifluoromethyl groups, resulting in different electronic properties.

    trans,trans-Dibenzylideneacetone: Another related compound used as a ligand in catalysis, but with different substituents.

Uniqueness

1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one is unique due to the presence of trifluoromethyl groups, which significantly alter its electronic properties and reactivity compared to similar compounds. This makes it particularly valuable in catalytic applications where electron-withdrawing ligands are required .

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